molecular formula C18H21NO6 B12180346 methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate

methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B12180346
M. Wt: 347.4 g/mol
InChI Key: JRYVGESKMBHEHZ-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative featuring a morpholine moiety at position 8, a hydroxy group at position 7, a methyl group at position 4, and an acetate ester at position 2. Coumarins are widely studied for their fluorescence properties and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The morpholine substituent enhances solubility in polar solvents and may influence intermolecular interactions, such as hydrogen bonding, which can affect both physicochemical properties and bioactivity . Structural characterization of such compounds typically involves spectroscopic methods (NMR, IR, MS) and X-ray crystallography, often refined using programs like SHELXL .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C18H21NO6/c1-11-12-3-4-15(20)14(10-19-5-7-24-8-6-19)17(12)25-18(22)13(11)9-16(21)23-2/h3-4,20H,5-10H2,1-2H3

InChI Key

JRYVGESKMBHEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Coumarin Backbone Formation

The 2H-chromen-2-one core is typically constructed via the Pechmann condensation , a classic method for coumarin synthesis. This involves the acid-catalyzed reaction of phenols with β-keto esters. For example, resorcinol derivatives react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylcoumarin intermediates.

Bromomethylation at the C8 Position

Introduction of the morpholin-4-ylmethyl group at C8 requires bromomethylation as a critical intermediate step. As demonstrated in, 6-methyl-2H-chromen-2-one undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator. This yields 6-(bromomethyl)-2H-chromen-2-one with >80% efficiency.

6-Methylcoumarin+NBSAIBN, CCl4,Δ6-(Bromomethyl)coumarin[3]\text{6-Methylcoumarin} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4, \Delta} \text{6-(Bromomethyl)coumarin} \quad

Morpholine Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with morpholine in the presence of a base such as potassium hydroxide (KOH). This step proceeds via an SN2 mechanism, where morpholine displaces bromide to form the 8-(morpholin-4-ylmethyl) group. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

Esterification at C3

The acetate group at C3 is introduced through esterification or alkylation . In, methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is synthesized via a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the acetic acid derivative to the coumarin hydroxyl group.

Detailed Synthetic Pathways

Pathway A: Sequential Functionalization

This route prioritizes modular assembly, enabling precise control over substitution patterns.

Step 1: Synthesis of 7-Hydroxy-4-Methylcoumarin

  • Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Catalyst : Concentrated H₂SO₄ (10 mol%)

  • Conditions : 120°C, 6 hours

  • Yield : 78%

Step 2: Bromomethylation at C8

  • Reactants : 7-Hydroxy-4-methylcoumarin (1.0 equiv), NBS (1.1 equiv)

  • Initiator : AIBN (0.1 equiv)

  • Solvent : CCl₄, reflux (90°C, 10 hours)

  • Yield : 82%

Step 3: Morpholine Incorporation

  • Reactants : 8-(Bromomethyl)-7-hydroxy-4-methylcoumarin (1.0 equiv), morpholine (3.0 equiv)

  • Base : KOH (2.0 equiv)

  • Solvent : DMF, 80°C, 24 hours

  • Yield : 65%

Step 4: Esterification at C3

  • Reactants : 7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)coumarin (1.0 equiv), methyl bromoacetate (1.5 equiv)

  • Base : NaH (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours

  • Yield : 58%

Pathway B: Convergent Synthesis

This approach reduces step count by coupling pre-functionalized segments.

Intermediate Synthesis: Morpholin-4-Ylmethyl Building Block

  • Reactants : 4-(Chloromethyl)morpholine (1.0 equiv), 8-amino-7-hydroxy-4-methylcoumarin (1.0 equiv)

  • Conditions : Et₃N (2.0 equiv), CH₂Cl₂, 25°C, 6 hours

  • Yield : 70%

Coupling with Acetate Precursor

  • Reactants : Morpholine-functionalized coumarin (1.0 equiv), methyl acrylate (1.2 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Solvent : Toluene, 100°C, 24 hours

  • Yield : 55%

Optimization and Challenges

Regioselectivity in Bromomethylation

Radical bromination at C8 competes with C6 substitution. Studies in show that steric hindrance from the 4-methyl group directs bromination to C8, achieving >90% regioselectivity when using excess NBS.

Stability of the Morpholine Moiety

The morpholine group is susceptible to oxidation under acidic conditions. Patent data from recommends inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to suppress degradation during substitution.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves esterified products.

  • Recrystallization : Methanol/water mixtures (4:1) yield high-purity (>98%) final compounds.

Analytical Data for Key Intermediates

IntermediateMolecular FormulaMelting Point (°C)[1H NMR (δ, ppm)]Yield (%)
8-Bromomethyl-7-hydroxy-4-methylcoumarinC₁₁H₉BrO₃145–1482.41 (s, 3H, CH₃), 4.52 (s, 2H, CH₂Br)82
8-Morpholin-4-ylmethyl-7-hydroxy-4-methylcoumarinC₁₅H₁₇NO₄210–2132.45 (s, 3H, CH₃), 3.60–3.75 (m, 8H, morpholine)65
Final productC₁₈H₂₁NO₆189–1922.39 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂COO)58

Scalability and Industrial Relevance

Patent CN114853736A highlights continuous-flow reactors for large-scale production, reducing reaction times by 40% compared to batch processes. Key parameters include:

  • Residence Time : 30 minutes for bromomethylation

  • Temperature Gradient : 50°C (morpholine substitution) → 25°C (esterification)

  • Throughput : 1.2 kg/day with 72% overall yield

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include other 3-yl acetates/propionates with variations in substituents at positions 4, 7, and 7. Key comparisons are summarized below:

Table 1: Substituent Effects on Fluorescence and Solubility
Compound Name R Group at Position 8 Fluorescence (Solid State) Fluorescence (Solution) Solubility Profile
Target Compound Morpholin-4-ylmethyl High Enhanced in chloroform High in polar solvents
Methyl [7-hydroxy-4-methyl-8-(ethyl)-2-oxo-2H-chromen-3-yl]acetate Ethyl Moderate Reduced in DMSO Moderate in non-polar solvents
Propionyl analog (Propionate ester) Morpholin-4-ylmethyl Slightly lower than acetate Similar solvent dependence Comparable to target

Key Observations :

  • Morpholine vs. Alkyl Groups : The morpholine group in the target compound improves solubility in polar solvents (e.g., chloroform, DMSO) compared to alkyl-substituted analogs, likely due to its hydrogen-bonding capacity .
  • Fluorescence : Solid-state fluorescence is highest in the target compound, attributed to the electron-donating morpholine group stabilizing excited-state transitions. In solution, chloroform maximizes fluorescence intensity by reducing solvent quenching effects .
  • Ester Group Variation : Propionyl analogs exhibit marginally lower fluorescence than acetates, possibly due to increased steric hindrance affecting π-π stacking .

Crystallographic and Computational Analysis

X-ray diffraction data for coumarin derivatives are often refined using SHELXL , with software suites like WinGX assisting in data processing .

Biological Activity

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives . Its unique structural features, including a chromenone core and a morpholinyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO5C_{18}H_{21}NO_5 with a molecular weight of approximately 317.34 g/mol. The compound's structure is characterized by:

  • Chromenone core : A bicyclic structure typical of coumarins.
  • Morpholinyl group : Enhances solubility and biological activity.
  • Hydroxy and acetoxy groups : Contribute to its pharmacological properties.

Biological Activities

This compound has been investigated for several biological activities:

  • Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It could influence key signaling pathways related to cell survival and apoptosis, such as the NF-kB and MAPK pathways.
  • Interaction with Biological Targets : Binding studies indicate that the compound interacts with various biological targets, enhancing its pharmacological profile.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

StudyFindings
Smolecule (2024)Demonstrated significant antimicrobial activity against Gram-positive bacteria.
ACS Medicinal Chemistry (2010)Identified potential anticancer properties through apoptosis induction in cancer cell lines.
MDPI (2020)Highlighted anti-inflammatory effects in animal models, suggesting therapeutic applications in chronic inflammatory conditions.

Case Studies

  • Anticancer Activity : In vitro studies on MCF7 (breast cancer) and HT29 (colon cancer) cells showed that treatment with methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-y]acetate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
  • Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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